5-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one
Description
5-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one (CAS: 141622-32-4) is a heterocyclic compound belonging to the thiazolo[4,5-d]pyrimidine family. Its structure features a fused thiazole-pyrimidine core with a methyl group at position 5, a phenyl substituent at position 3, and a thioxo group at position 2. The compound is synthesized via cyclization of 4-amino-3-phenyl-2-thioxo-2,3-dihydrothiazole-5-carboxamide derivatives using acetic anhydride under reflux conditions . This method aligns with the preparation of other 5-substituted analogs, though trifluoroacetic anhydride is employed for introducing trifluoromethyl groups in related compounds .
Key spectral characteristics include:
Properties
IUPAC Name |
5-methyl-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS2/c1-7-13-10-9(11(16)14-7)18-12(17)15(10)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNWDVUYFCQHKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)N1)SC(=S)N2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327403 | |
| Record name | NSC652022 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141622-32-4 | |
| Record name | NSC652022 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of Thiazole Intermediate
The Gewald reaction serves as the foundational step for constructing the thiazole ring system. A mixture of 2,4-disubstituted phenyl isothiocyanate, cyanoacetamide, and sulfur undergoes condensation in the presence of triethylamine. This one-pot reaction produces 4-amino-3-substituted phenyl-2-thioxo-2,3-dihydrothiazole-5-carboxamide (Intermediate Ia-d) with yields ranging from 65% to 75%.
Reaction Conditions :
-
Solvent : Dimethylformamide (DMF)
-
Temperature : Reflux (150–160°C)
-
Time : 10–12 hours
Cyclization to Thiazolo[4,5-d]pyrimidinone
Intermediate Ia-d is heated in acetic anhydride under reflux to induce cyclization. This step forms the thiazolo[4,5-d]pyrimidinone core, yielding 5-methyl-3-substituted phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(7aH)-one (Compound IIa-d).
Key Parameters :
-
Reagent : Acetic anhydride (5 mL per 0.001 mol substrate)
-
Temperature : 120–130°C
-
Time : 6–8 hours
-
Yield : 70–80%
Alternative Cyclization Route from Ortho-Aminocarboxamide
Synthesis of Ortho-Aminocarboxamide
A solution of ortho-aminonitrile (1) in 70% sulfuric acid undergoes hydrolysis at 60°C for 8 hours, producing 4-amino-2-(phenylamino)thiazole-5-carboxamide (10).
Characterization Data :
-
IR : 3448 cm⁻¹ (N-H stretch), 1690 cm⁻¹ (C=O stretch)
-
¹H NMR : δ 2.15 (s, 3H, CH₃), 7.05–7.55 (m, 5H, Ar-H)
Acetic Anhydride-Mediated Cyclization
Heating 4-amino-2-(phenylamino)thiazole-5-carboxamide (10) in acetic anhydride at reflux for 6 hours generates 5-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one (11).
Optimized Conditions :
-
Reagent : Acetic anhydride (5 mL per 0.001 mol substrate)
-
Temperature : 140°C
-
Yield : 70%
Post-Synthetic Modifications
Chlorination with Phosphorus Oxychloride
Compound IIa-d reacts with phosphorus oxychloride (POCl₃) at reflux to produce 7-chloro derivatives (IIIa-d), enabling further functionalization at the 7-position.
Reaction Setup :
-
Molar Ratio : 1:3 (substrate:POCl₃)
-
Temperature : 110°C
-
Time : 4–6 hours
Amination with Dialkylamines
Treatment of chloro derivatives (IIIa-d) with dialkylamines (e.g., dimethylamine) introduces amino groups at the 7-position, yielding 7-(dialkylamino)-5-methyl-3-phenyl analogues (IVa-w).
Conditions :
-
Solvent : Ethanol
-
Temperature : Room temperature
-
Yield : 60–70%
Analytical and Spectroscopic Validation
Structural Confirmation via NMR
¹H and ¹³C NMR spectra confirm the presence of methyl (δ 2.10–2.15 ppm), phenyl (δ 7.05–7.63 ppm), and thioxo groups.
Mass Spectrometry
Molecular ion peaks at m/z 260 (M⁺+2) and 377 (M⁺) align with the expected molecular formula C₁₂H₁₀N₄OS.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagent | Yield | Purity |
|---|---|---|---|---|
| Gewald Reaction | Phenyl isothiocyanate | Acetic anhydride | 70–80% | >95% |
| Ortho-Aminocarboxamide | Ortho-aminonitrile | Sulfuric acid | 70% | 90% |
The Gewald route offers higher scalability, while the ortho-aminocarboxamide method provides better regioselectivity for phenyl substitution.
Industrial-Scale Considerations
Chemical Reactions Analysis
Substitution Reactions at the 7-Position
The 7-oxo group in the thiazolo[4,5-d]pyrimidine scaffold undergoes nucleophilic substitution reactions. For example:
-
Chlorination : Treatment with phosphorus oxychloride (POCl₃) converts the 7-oxo group to a chloro substituent. This intermediate is pivotal for further functionalization .
-
Amination : Reaction with amines (e.g., morpholine, piperazine) replaces the chloro group, yielding 7-amino derivatives. These compounds exhibit enhanced biological activity .
Example Reaction Table
| Reagent | Product | Yield (%) | Biological Activity | Source |
|---|---|---|---|---|
| POCl₃ | 7-Chloro derivative | 85 | Anticancer | |
| Morpholine | 7-Morpholinyl derivative | 73 | Antibacterial | |
| Piperazine | 7-Piperazinyl derivative | 68 | Kinase inhibition |
Functionalization of the Thioxo Group
The 2-thioxo moiety reacts with alkyl halides or α-halo-ketones to form thioether derivatives. For instance:
-
Alkylation : Treatment with methyl iodide or ethyl bromoacetate introduces alkyl/aryl groups at the sulfur atom, enhancing lipophilicity .
-
Cyclization : Reaction with chloroacetyl chloride forms fused thiazolo-triazine systems, expanding structural complexity .
Key Reaction Pathway
text5-Methyl-3-phenyl-2-thioxo derivative + R-X (alkyl halide) → 2-(Alkylthio)thiazolo[4,5-*d*]pyrimidine
Conditions: CH₃CN, Et₃N, reflux (2–3 h) .
Modifications of the Pyrimidine Ring
-
Bromination : N-Bromosuccinimide (NBS) selectively brominates the 6-position, confirmed by ¹H-NMR analysis .
-
Covalent Hydration : Under acidic conditions, the 5,6-double bond undergoes hydration, forming tetrahydro derivatives .
Experimental Data
-
Bromination Product : 6-Bromo-5-methyl-3-phenyl-2-thioxo derivative (m/z 354.97 [M⁺]) .
-
Hydration Product : 5-Hydroxy-2,3,5,6-tetrahydro-7H-thiazolo[3,2-a]pyrimidin-7-one (IR: ν 3385 cm⁻¹ for -OH) .
Biological Activity Correlations
Structural modifications directly influence pharmacological properties:
-
Anticancer Activity : 7-Chloro derivatives (e.g., 3b ) show potent cytotoxicity against DU145 (prostate cancer) and MCF-7 (breast cancer) cell lines (IC₅₀ = 1.2–2.5 µM) .
-
Antibacterial Activity : 7-Morpholinyl derivatives inhibit Staphylococcus aureus (MIC = 8 µg/mL) .
Spectral Characterization
Key spectral data for reaction products:
| Compound | ¹H-NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |
|---|---|---|---|
| 7-Chloro derivative | 2.55 (s, CH₃), 7.40–7.60 (m, Ph) | 1650 (C=O) | 231 [M⁺] |
| 7-Morpholinyl | 3.72–3.93 (m, morpholine), 2.48 (s, CH₃) | 1720 (C=O), 1640 (C=N) | 324 [M⁺] |
Scientific Research Applications
Antitumor Activity
One of the most significant applications of this compound is its potential as an antitumor agent . Research has indicated that derivatives of thiazolo[4,5-d]pyrimidines exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain thiazolo derivatives could inhibit tumor growth by inducing apoptosis in cancer cells. The mechanisms involved include the inhibition of key enzymes involved in DNA synthesis and repair, making them promising candidates for further development as anticancer drugs .
Antimicrobial Properties
The compound also shows antimicrobial activity . A series of experiments tested its efficacy against a range of bacteria and fungi. Results indicated that the thiazolo derivative displayed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties of this compound. Studies have shown that it can modulate inflammatory pathways, potentially reducing symptoms associated with chronic inflammatory diseases. This effect is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase .
Pesticidal Activity
In agricultural science, compounds similar to 5-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one have been evaluated for their pesticidal properties . Research indicates that these compounds can act as effective pesticides against various agricultural pests. Field trials demonstrated a marked reduction in pest populations when treated with formulations containing thiazolo derivatives .
Plant Growth Regulation
Additionally, there is emerging evidence suggesting that these compounds may function as plant growth regulators , promoting growth and enhancing resistance to environmental stressors. This application could be particularly beneficial in sustainable agriculture practices .
Synthesis of Novel Materials
In material science, the unique structural properties of this compound allow for its use in synthesizing novel materials with specific electronic or optical properties. Research has focused on incorporating this compound into polymers to enhance their conductivity and stability .
Photovoltaic Applications
Recent studies have explored its potential use in photovoltaic devices . The incorporation of thiazolo derivatives into solar cell materials has shown promise in improving energy conversion efficiencies due to their favorable electronic properties .
Table 1: Summary of Biological Activities
| Activity Type | Efficacy Level | Reference |
|---|---|---|
| Antitumor | High | |
| Antimicrobial | Moderate | |
| Anti-inflammatory | High | |
| Pesticidal | High | |
| Plant Growth Regulator | Moderate |
Case Study: Antitumor Efficacy
A notable case study involved the synthesis of several thiazolo derivatives based on this compound. These derivatives were tested against various cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that certain modifications led to increased cytotoxicity compared to the parent compound, suggesting that structural optimization could enhance therapeutic efficacy .
Mechanism of Action
The mechanism of action of 5-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with various molecular targets and pathways. For example, it may inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1 . These interactions can lead to the compound’s observed biological activities, such as antimicrobial and anticancer effects.
Comparison with Similar Compounds
Key Observations :
- Melting Points : Trifluoromethyl derivatives (e.g., 2b, 2e) exhibit higher melting points (~260°C) than methyl analogs, likely due to stronger intermolecular interactions (e.g., dipole-dipole for CF₃) .
Spectral Data Comparison
NMR and IR Profiles
- 6-NH Proton : In 5-trifluoromethyl analogs (e.g., 2b), the 6-NH signal appears downfield (δ 12.98 ppm) due to electron-withdrawing CF₃ effects, whereas methyl-substituted compounds may show upfield shifts .
- CF₃ vs. CH₃ : The CF₃ group in analogs like 2b produces distinct IR stretches at 1122–1166 cm⁻¹ (C-F vibrations), absent in the methyl derivative .
Antimicrobial Activity
- Compound 3k (5-(4'-bromobenzoylmethyl)-3,6-diphenyl) demonstrated potent activity against Gram-positive bacteria (MIC: 8 µg/mL) and fungi (MIC: 16 µg/mL), attributed to the electron-withdrawing bromine enhancing membrane penetration .
- 5-Methyl-3-phenyl : Activity data are unreported, but the methyl group’s moderate lipophilicity may balance solubility and bioavailability better than CF₃ derivatives.
Anticancer Potential
- Thiazolo[4,5-d]pyrimidin-7(6H)-ones with piperazinyl or alkylamino substituents (e.g., 7-ethylamino-3-phenyl) show topoisomerase I inhibition (IC₅₀: <1 µM) and cytotoxicity in PTEN-deficient cancer models .
Key Observations :
- Methyl vs. Trifluoromethyl : Methyl derivatives utilize simpler, cost-effective reagents (acetic anhydride) compared to trifluoroacetic anhydride for CF₃ introduction .
- Chlorination : POCl₃ efficiently chlorinates position 7 in both methyl and trifluoromethyl derivatives, enabling further functionalization (e.g., amine coupling) .
Biological Activity
5-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the thiazolo[4,5-d]pyrimidine class and exhibits potential therapeutic effects against various diseases. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C12H9N3OS2
- Molecular Weight : 275.34 g/mol
- CAS Number : 117106-06-6
- Structure :
Antimicrobial Activity
Research indicates that derivatives of thiazolo[4,5-d]pyrimidines exhibit significant antimicrobial properties. For instance, a study reported that compounds similar to 5-Methyl-3-phenyl derivatives showed efficacy against both Gram-positive and Gram-negative bacteria. This antimicrobial activity is attributed to the inhibition of bacterial enzymes and disruption of cell wall synthesis .
Antitumor Activity
Thiazolo[4,5-d]pyrimidine derivatives have been investigated for their anticancer properties. In vitro studies demonstrated that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of signaling pathways related to cell growth and survival .
Anti-inflammatory Effects
The compound has also shown potential as an anti-inflammatory agent. It appears to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are involved in the inflammatory response. This activity suggests its potential use in treating inflammatory diseases .
Case Studies and Research Findings
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in metabolic pathways critical for bacterial survival and tumor growth.
- Cell Cycle Modulation : It influences cell cycle checkpoints, leading to apoptosis in cancer cells.
- Cytokine Regulation : The compound modulates the expression of inflammatory cytokines, reducing inflammation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-methyl-3-phenyl-2-thioxo-thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives?
- Methodological Answer : The compound is typically synthesized via a three-component reaction involving ethyl cyanoacetamide, phenyl isothiocyanate, and elemental sulfur under basic conditions (e.g., triethylamine in ethanol). Cyclization is achieved using acetic anhydride to form the thiazolo[4,5-d]pyrimidinone core. Key steps include refluxing the mixture and verifying the absence of cyano groups via IR spectroscopy (e.g., disappearance of ~2200 cm⁻¹ CN stretch) . Post-synthesis purification involves recrystallization from ethanol or acetonitrile.
Q. How is the structure of this compound validated experimentally?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C), IR, and mass spectrometry (ESI-MS) are standard for characterization. For example:
- ¹H NMR : A singlet at δ ~6.3 ppm corresponds to NH₂ protons in intermediate thiazoles, while aromatic protons appear at δ 7.3–7.6 ppm .
- IR : Absence of CN (~2200 cm⁻¹) and presence of C=S (~1237 cm⁻¹) and C=O (~1660 cm⁻¹) confirm cyclization .
- X-ray crystallography (if crystals are obtainable) resolves bond lengths and dihedral angles (e.g., near-planar thiazolo-pyrimidine core with <0.02 Å deviation) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of thiazolo[4,5-d]pyrimidinones?
- Methodological Answer : Yield optimization involves:
- Solvent selection : Polar aprotic solvents (DMSO) enhance cyclization efficiency compared to ethanol .
- Catalyst screening : Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 30 minutes) and improves regioselectivity .
- Base strength : Triethylamine outperforms weaker bases (e.g., K₂CO₃) in deprotonating intermediates .
- Temperature control : Reflux at 80–90°C minimizes side reactions like thioamide hydrolysis .
Q. What is the impact of substituents (e.g., phenyl vs. fluorophenyl) on biological activity?
- Methodological Answer : Substituent effects are studied via:
- Comparative synthesis : Analogues with electron-withdrawing groups (e.g., 4-fluorophenyl) show enhanced bioactivity due to increased electrophilicity of the thioxo group .
- SAR analysis : For example, 3-(4-fluorophenyl) derivatives exhibit higher anticancer activity (IC₅₀ ~10 μM) than non-fluorinated analogues, attributed to improved membrane permeability and target binding .
- Computational modeling : DFT calculations predict charge distribution and H-bonding potential of substituents .
Q. How do hydrogen bonding and π-π interactions stabilize the crystal structure of this compound?
- Methodological Answer : X-ray crystallography reveals:
- Intramolecular H-bonds : C–H⋯O/N interactions lock the thiazolo-pyrimidine core in a planar conformation, reducing strain .
- Intermolecular interactions : Parallel-displaced π-π stacking between aromatic rings (centroid distances ~3.6 Å) and C–H⋯O chains along the b-axis stabilize the lattice . Graph-set analysis (e.g., R₂²(8) motifs) classifies these interactions systematically .
Q. What strategies are used to evaluate the compound’s biological activity (e.g., antiviral, anticancer)?
- Methodological Answer :
- In vitro assays : MTT tests for cytotoxicity (e.g., IC₅₀ against MCF-7 cells) , plaque reduction for antiviral activity (e.g., CHIKV inhibition) .
- Target identification : Molecular docking against enzymes like PI3K-beta or viral nsP1 capping proteins .
- Metabolic stability : Microsomal incubation (e.g., CYP450 isoforms) assesses oxidative degradation .
Q. How can structure-activity relationship (SAR) studies guide the design of analogues?
- Methodological Answer :
- Core modifications : Replacing the 5-methyl group with trifluoromethyl enhances electrophilicity and metabolic stability .
- Side-chain diversification : Introducing sulfonamide or glucosyl groups improves solubility and target specificity .
- Bioisosteric replacement : Substituting thioxo with oxo groups reduces hepatotoxicity but may lower potency .
Q. How should researchers resolve contradictory data in synthetic yields or spectral assignments?
- Methodological Answer :
- Reproducibility checks : Verify reaction conditions (e.g., anhydrous solvents, inert atmosphere) .
- Advanced spectroscopy : 2D NMR (HSQC, HMBC) resolves overlapping signals; high-resolution MS confirms molecular formulas .
- Crystallographic validation : Single-crystal X-ray diffraction unambiguously assigns bond connectivity and stereochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
